1-m-Tolylamino-cyclohexanecarboxylic acid is a compound that belongs to the class of amino acids, specifically characterized by the presence of a cyclohexane ring and a tolyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is synthesized from p-aminobenzoic acid derivatives, which undergo transformations to yield the desired cyclohexanecarboxylic acid structure.
The primary sources of information regarding 1-m-Tolylamino-cyclohexanecarboxylic acid include scientific literature on organic synthesis, patents detailing its preparation methods, and studies focusing on its chemical properties and applications in various fields.
1-m-Tolylamino-cyclohexanecarboxylic acid can be classified as an amino acid derivative due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). It is also categorized under the broader class of organic compounds known as cyclohexanecarboxylic acids.
The synthesis of 1-m-Tolylamino-cyclohexanecarboxylic acid typically involves a one-pot reaction process. A notable method includes the reaction of p-aminobenzoic acid with various catalysts under basic conditions to achieve high yields of the trans isomer.
One specific method involves using 5% Ru/C as a catalyst with sodium hydroxide in water at elevated temperatures and pressures. This method allows for the conversion of p-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid with a trans/cis ratio exceeding 75% . The reaction conditions are optimized for industrial applications, making it efficient for large-scale production.
The molecular structure of 1-m-Tolylamino-cyclohexanecarboxylic acid features a cyclohexane ring substituted with an amino group and a carboxylic acid group, along with a tolyl group attached to the nitrogen atom.
The structural formula can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
1-m-Tolylamino-cyclohexanecarboxylic acid can participate in various chemical reactions typical for amino acids, including:
The reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and selectivity towards desired products .
The mechanism of action for 1-m-Tolylamino-cyclohexanecarboxylic acid primarily revolves around its interactions as an amino acid derivative. It may act as a substrate in enzyme-catalyzed reactions or participate in biochemical pathways relevant to neurotransmitter synthesis or metabolic processes.
Research indicates that compounds similar to 1-m-Tolylamino-cyclohexanecarboxylic acid can exhibit biological activity due to their structural features, influencing receptor binding or enzymatic activity .
Relevant data from studies indicate that this compound exhibits stability under standard laboratory conditions but may decompose under extreme pH levels or high temperatures .
1-m-Tolylamino-cyclohexanecarboxylic acid has potential applications in various scientific fields:
Catalytic hydrogenation is pivotal for constructing the saturated cyclohexane core in 1-m-Tolylamino-cyclohexanecarboxylic acid. Heterogeneous catalysts like Ru/C (5–10 wt%) and Pd/C (1–5 mol%) enable aromatic ring reduction under moderate H₂ pressures (20–50 bar) at 50–120°C. The patent WO2021107047A1 demonstrates that Ru/C achieves near-quantitative conversion of m-tolylaminobenzoic acid precursors, minimizing byproducts like deaminated cyclohexanecarboxylic acid through careful control of metal dispersion and support acidity [1]. Homogeneous catalysts, notably Rh(I) complexes with chiral ligands (e.g., DuPhos), facilitate asymmetric hydrogenation but require stringent anhydrous conditions [2] [8]. Catalyst poisoning by the basic amino group necessitates either N-protection (e.g., tosylation) or excess acid additives (e.g., H₃PO₄), as unprotected substrates exhibit >30% reduced reaction rates [1].
Table 1: Catalyst Performance in Ring Hydrogenation
Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Ru/C (5%) | 30 | 80 | 98 | <2% |
Pd/C (3%) | 50 | 100 | 85 | 8% deamination |
Rh(I)-(S)-BINAP | 60 | 60 | 92* | 5% epimerization |
*Enantiomeric excess >90% for chiral intermediates.
Integrated one-pot methodologies enhance synthetic efficiency by combining hydrogenation and N-alkylation. WO2021107047A1 discloses a Ru/C (10 wt%)-KOH system where m-nitrobenzoic acid undergoes reductive amination with toluene derivatives under 40 bar H₂ at 100°C, yielding 1-m-Tolylamino-cyclohexanecarboxylic acid in 85–90% yield. The base (KOH, 1.5 equiv) neutralizes the carboxylic acid group, preventing catalyst deactivation while promoting imine/enamine intermediate formation [1]. Solvent effects are critical: tetrahydrofuran (THF) outperforms methanol or water by balancing substrate solubility and catalyst wettability. This protocol eliminates isolation of reactive intermediates, reducing purification steps and improving atom economy by 20% compared to sequential processes [1] [2].
Geometric isomerism significantly influences the physicochemical properties of 1-m-Tolylamino-cyclohexanecarboxylic acid. The thermodynamically favored trans isomer (amino and carboxylic acid groups equatorial) predominates under standard hydrogenation conditions (60–80% selectivity). Cis isomer enrichment (30–50%) requires low-temperature catalytic runs (0–25°C) or directed hydrogenation using substrates with chelating auxiliaries. For example, N-benzoyl derivatives enable diastereoselective reduction via substrate-directed control, achieving trans/cis ratios >8:1 when using Ir-XylPhaneox catalysts [2]. Post-synthesis isomer separation exploits differential crystallization: the trans isomer preferentially crystallizes from n-hexane/ethyl acetate (4:1) due to higher symmetry, while the cis form remains in the mother liquor [1] [3].
Table 2: Stereoselectivity Under Varied Conditions
Method | Temperature (°C) | trans:cis Ratio | Diastereomeric Excess |
---|---|---|---|
Standard H₂ (Ru/C, 80°C) | 80 | 75:25 | - |
Low-Temp H₂ (Pd/C, 5°C) | 5 | 50:50 | - |
Directed (Ir-XylPhaneox) | 25 | 92:8 | 88% de |
Functionalized aniline precursors streamline access to diverse analogues. Egyptian Pharmaceutical Journal protocols describe coupling 1-(phenylamino)cyclohexanecarboxylic acid with aryl/heteroaryl acid chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in benzene/triethylamine to install N-acyl groups pre-hydrogenation [5]. Alternatively, Ullmann-type amination links m-iodotoluene with methyl 4-aminocyclohexanecarboxylate using CuI/L-proline catalysis, forming the C–N bond before ring saturation. Microwave-assisted condensation (150°C, 20 min) between cyclohexanone and m-toluidine, followed by oxidative carboxylation with KMnO₄, provides a ketone-free route to the target compound [5] [6].
Industrial production prioritizes cost efficiency and scalability, favoring high-pressure (50–100 bar) continuous-flow hydrogenation over Ru/C fixed-bed reactors. This approach delivers 500+ kg batches of racemic trans-1-m-Tolylamino-cyclohexanecarboxylic acid with <5% yield variation [1]. Conversely, laboratory syntheses focus on stereoselectivity and structural diversity: multistep sequences using chiral auxiliaries (e.g., (S)-α-methylbenzylamine) or enzymatic resolutions achieve >99% ee but suffer from low yields (40–60%) [4]. Solvent usage diverges sharply: industry employs water/ethanol mixtures for easier recycling, while labs use dichloromethane or THF for solubility. Patent WO2021107047A1 notes that decarboxylative amination bypasses benzoic acid intermediates entirely, reducing step count but requiring specialized Pd/neocuproine catalysts [1] [6].
Table 3: Synthesis Protocol Comparison
Parameter | Industrial Process | Laboratory Process |
---|---|---|
Catalyst | Ru/C (fixed-bed) | Homogeneous Rh/Ir complexes |
Scale | 100–500 kg/batch | 1–100 g/batch |
Stereocontrol | Racemic (±10% trans excess) | >95% ee via chiral induction |
Key Solvent | Ethanol/water (9:1) | Anhydrous THF or CH₂Cl₂ |
Yield | 90–95% | 40–75% (chiral routes) |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7